REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[C:5]([F:17])=[C:6]([C:15]#[N:16])[C:7](=[CH:10][C:11]=1[O:12][CH2:13][CH3:14])[C:8]#[N:9])[CH3:2].[S:18](=[O:22])(=[O:21])([OH:20])[OH:19].C(N(CC)CC)C>[OH-].[Pd+2].[OH-].[C].COCCOC>[S:18]([OH:22])([OH:21])(=[O:20])=[O:19].[CH2:13]([O:12][C:11]1[CH:10]=[C:7]2[C:6](=[C:5]([F:17])[C:4]=1[O:3][CH2:1][CH3:2])[C:15]([NH2:16])=[N:9][CH2:8]2)[CH3:14] |f:3.4.5.6,8.9|
|
Name
|
|
Quantity
|
2.34 g
|
Type
|
reactant
|
Smiles
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C(C)OC=1C(=C(C(C#N)=CC1OCC)C#N)F
|
Name
|
|
Quantity
|
0.56 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
palladium hydroxide carbon
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Quantity
|
0.59 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-].[C]
|
Name
|
|
Quantity
|
23 mL
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Type
|
solvent
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
0.14 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.11 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
-23 °C
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Type
|
CUSTOM
|
Details
|
was stirred at −23° C. under hydrogen atmosphere (atmospheric pressure) for 29 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
After insoluble matter in the reaction mixture was filtered off
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Type
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WASH
|
Details
|
the residue was washed with methanol (23 mL)
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Type
|
STIRRING
|
Details
|
the mixture was stirred at 60° C. for three hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated at 40° C. under reduced pressure
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Type
|
ADDITION
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Details
|
Methanol (2.3 mL) and 1,2-dimethoxyethane (6.9 mL) were added to the residue
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Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
CUSTOM
|
Details
|
Precipitated crystals
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
WASH
|
Details
|
washed with a 5% methanol-1,2-dimethoxyethane solution
|
Type
|
CUSTOM
|
Details
|
dried at room temperature under reduced pressure
|
Reaction Time |
29 h |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)O.C(C)OC=1C=C2CN=C(C2=C(C1OCC)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 0% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |